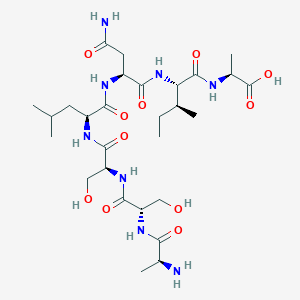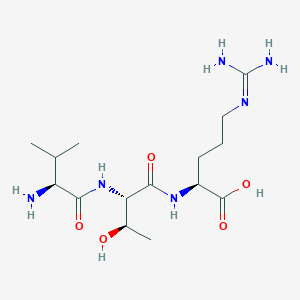![molecular formula C8H12O2 B14258021 (7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde CAS No. 244074-60-0](/img/structure/B14258021.png)
(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Oxabicyclo[410]heptan-2-yl)acetaldehyde is a bicyclic organic compound characterized by a unique structure that includes an oxirane ring fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde typically involves the oxidation of cyclohexene using dendritic complexes . This method allows for the formation of the oxirane ring, which is a key feature of the compound. The reaction conditions often include the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable oxidation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or modification of proteins. The aldehyde group can also participate in reactions with amines and other nucleophiles, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: This compound is structurally similar but lacks the aldehyde group, which significantly alters its reactivity and applications.
7-Oxabicyclo[2.2.1]heptane: Another related compound with a different ring structure, leading to distinct chemical properties and uses.
Uniqueness
(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde is unique due to the presence of both an oxirane ring and an aldehyde group, which confer a combination of reactivity and versatility not found in many other compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
244074-60-0 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-(7-oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H12O2/c9-5-4-6-2-1-3-7-8(6)10-7/h5-8H,1-4H2 |
Clave InChI |
IPKQASXFGAALNT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2C(C1)O2)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)

![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)



![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)

![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)



